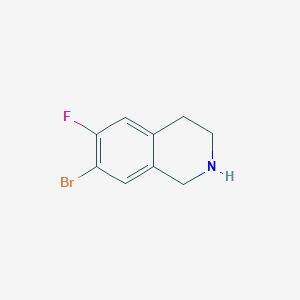

7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline

Overview

Description

“7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the molecular weight of 230.08 . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The IUPAC name for this compound is “6-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline” and its InChI code is "1S/C9H9BrFN/c10-8-3-6-1-2-12-5-7 (6)4-9 (8)11/h3-4,12H,1-2,5H2" .Physical and Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 230.08 and 212.09 . The melting point is 32-35°C and the predicted boiling point is 282.9±40.0 °C . It is insoluble in water .Scientific Research Applications

Antitumor Activity

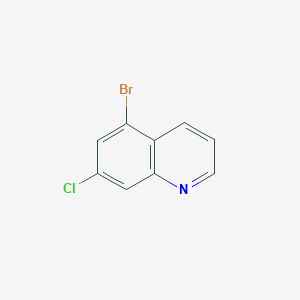

Research into analogs of antitumor alkaloids like luotonin A has led to the synthesis of compounds utilizing fluoromethyl-containing moieties, demonstrating the potential of halogenated isoquinolines in antitumor activity. These compounds, including analogs synthesized from quinolines with bromo and fluoro groups, retain antitumor properties by inducing apoptosis in cultured tumor cells and inhibiting DNA-topoisomerase I, a crucial enzyme for DNA replication and cell division in cancer cells (Golubev et al., 2010).

Antibacterial Activity

The development of novel antibacterial agents is another significant area of research. Compounds derived from bromo and fluoro-substituted quinolines have shown promising antibacterial spectra, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, including strains resistant to other quinolones. This demonstrates the value of halogenated tetrahydroisoquinolines in the development of new antibacterial drugs with potential applications in treating various bacterial infections (Hayashi et al., 2002).

Antiplasmodial Activity

Halogenated tetrahydroisoquinolines have been studied for their antiplasmodial activity, which is crucial for the development of new treatments for malaria. Research on the structure-activity relationships among quinolines with different halogen substitutions at the 7-position has shown that bromo and fluoro derivatives possess significant activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. This suggests the potential of these compounds in creating more effective antimalarial treatments (De et al., 1998).

Photolabile Protecting Groups

Halogenated quinolines, including those with bromo and fluoro groups, have been explored as photolabile protecting groups for carboxylic acids. These compounds offer advantages in terms of single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, which are essential for controlled release applications in biological and chemical research. Their increased solubility and low intrinsic fluorescence make them useful as caging groups for the controlled release of biological messengers upon light activation (Fedoryak & Dore, 2002).

Safety and Hazards

Properties

IUPAC Name |

7-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h3-4,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKJGCPZYHYIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

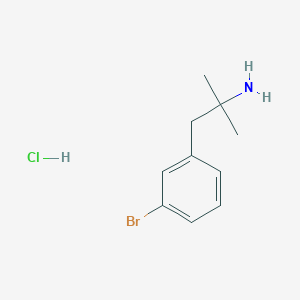

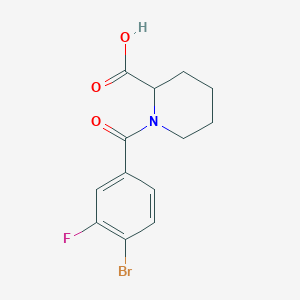

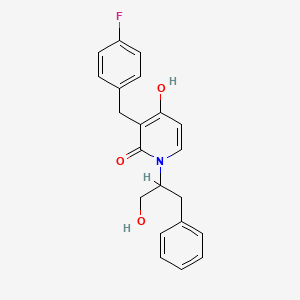

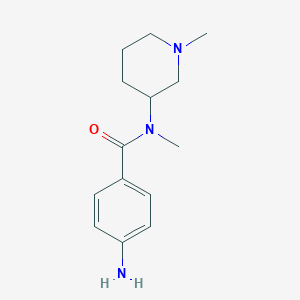

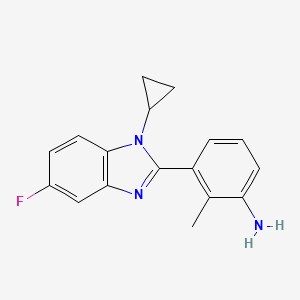

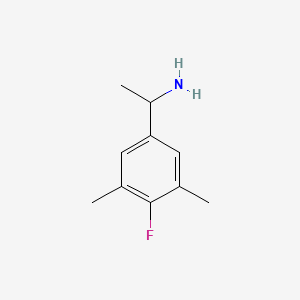

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B1525987.png)

![5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1525990.png)

![3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B1525999.png)

![tert-butyl N-({2,4-dioxo-1,3-diazaspiro[4.5]decan-6-yl}methyl)carbamate](/img/structure/B1526001.png)

![(2S,4R)-1-(tert-Butoxycarbonyl)-4-((2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidin-4-yl)oxy)pyrrolidine-2-carboxylic acid](/img/structure/B1526005.png)